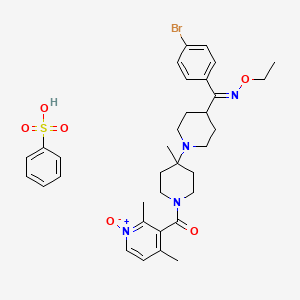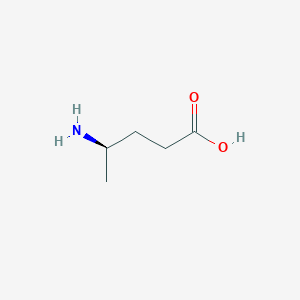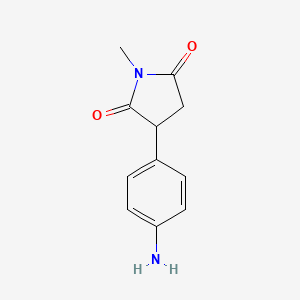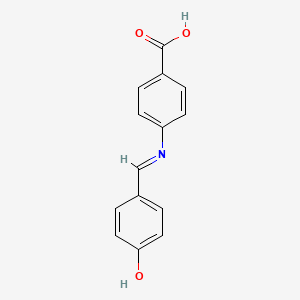
alpha-D-Glucopyranosyl-2-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide is a small molecule with the chemical formula C7H13NO6 It is a derivative of glucose, where the glucose molecule is modified to include a carboxylic acid amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide typically involves the modification of glucose derivatives. One common method is the enzymatic synthesis, where specific enzymes catalyze the reaction to form the desired compound. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using bioreactors where enzymatic reactions are optimized for higher yields. The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize the production efficiency .
化学反応の分析
反応の種類: α-D-グルコピラノシル-2-カルボン酸アミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸を形成するように酸化できます。
還元: 還元反応は、アミド基をアミンに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生じさせるのに対し、還元はアミンを生成できます .
4. 科学研究への応用
α-D-グルコピラノシル-2-カルボン酸アミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: この化合物は、さまざまな生化学経路における役割について研究されています。
医学: 特に代謝性疾患を標的とする薬物の開発において、治療の可能性があります。
科学的研究の応用
Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound is used in the production of various biochemical products
作用機序
α-D-グルコピラノシル-2-カルボン酸アミドの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、グルコース代謝に関与する特定の酵素を阻害することができ、それによりエネルギーの産生と貯蔵に関連する生化学経路に影響を与えます . 具体的な分子標的と経路は、特定の用途や使用コンテキストによって異なる場合があります。
類似化合物:
- 2-(β-D-グルコピラノシル)-5-メチル-1,3,4-オキサジアゾール
- 2-(β-D-グルコピラノシル)-ベンゾチアゾール
- 2-(β-D-グルコピラノシル)-ベンゾイミダゾール
比較: α-D-グルコピラノシル-2-カルボン酸アミドは、カルボン酸アミド基を含む特定の構造のためにユニークです。この構造的特徴は、他のグルコース誘導体とは異なり、ユニークな化学的および生物学的特性を与えます。 たとえば、アミド基の存在は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があります .
類似化合物との比較
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole
- 2-(Beta-D-Glucopyranosyl)-Benzothiazole
- 2-(Beta-D-Glucopyranosyl)-Benzimidazole
Comparison: Alpha-D-Glucopyranosyl-2-Carboxylic Acid Amide is unique due to its specific structure, which includes a carboxylic acid amide group. This structural feature distinguishes it from other glucose derivatives and imparts unique chemical and biological properties. For example, the presence of the amide group can influence the compound’s reactivity and interaction with biological targets .
特性
CAS番号 |
58825-13-1 |
|---|---|
分子式 |
C7H13NO6 |
分子量 |
207.18 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-carboxamide |
InChI |
InChI=1S/C7H13NO6/c8-7(13)6-5(12)4(11)3(10)2(1-9)14-6/h2-6,9-12H,1H2,(H2,8,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChIキー |
UKWLGCFJAVEFPE-DVKNGEFBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C(=O)N)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)C(=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid](/img/structure/B3063101.png)









